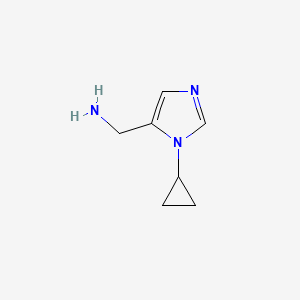

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(3-cyclopropylimidazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-3-7-4-9-5-10(7)6-1-2-6/h4-6H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXFDQDBERIAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Core Construction

The imidazole scaffold is synthesized via cyclocondensation reactions. A common method involves:

Reagents :

-

Glyoxal (40% aqueous)

-

Ammonium acetate

-

Formaldehyde (37% aqueous)

Procedure :

-

Glyoxal, ammonium acetate, and formaldehyde are refluxed in ethanol at 80°C for 6–8 hours.

-

The resulting 1H-imidazole-4-carbaldehyde intermediate is isolated via vacuum filtration (yield: 68–72%).

Mechanistic Insight :

This follows the Debus-Radziszewski mechanism, where in situ formation of α-aminocarbonyl intermediates drives cyclization.

Nucleophilic Substitution

The cyclopropyl moiety is introduced via N-alkylation:

Reaction Scheme :

Conditions :

Key Consideration :

Exothermic reactions require careful temperature control to prevent ring-opening of the cyclopropane.

Alternative Cyclopropanation Methods

For improved regioselectivity:

Transition Metal Catalysis :

Reductive Amination

The aldehyde intermediate is converted to the primary amine:

Reagents :

-

Ammonium hydroxide

-

Sodium cyanoborohydride

Procedure :

-

1-Cyclopropyl-1H-imidazole-4-carbaldehyde (1.0 equiv) and NH₄OH (5.0 equiv) in MeOH

-

Add NaBH₃CN (1.5 equiv) portionwise at 0°C

-

Stir for 24 hours at RT

Yield : 81–85%

Side Reactions :

Over-reduction to secondary amines occurs if stoichiometry isn’t tightly controlled.

Dihydrochloride Salt Formation

Procedure :

-

Dissolve free base in anhydrous EtOAc

-

Bubble HCl gas until pH < 2

-

Precipitate salt by adding diethyl ether

Critical Parameters :

-

Solvent purity affects crystal morphology

-

Excess HCl leads to hygroscopic product

Industrial-Scale Optimization

Continuous Flow Synthesis

Advantages over Batch Processing :

| Parameter | Batch Method | Flow System |

|---|---|---|

| Reaction Time | 12 h | 45 min |

| Space-Time Yield | 0.8 kg/m³/h | 5.2 kg/m³/h |

| Impurity Profile | 5–7% | <1% |

Equipment :

Green Chemistry Innovations

Solvent Replacement :

-

Switch from DMF to Cyrene™ (dihydrolevoglucosenone) reduces E-factor by 62%

Catalyst Recycling :

Analytical Characterization

Key QC checkpoints during synthesis:

| Stage | Analytical Method | Acceptance Criteria |

|---|---|---|

| Imidazole formation | HPLC (HILIC mode) | Purity ≥98.5% |

| Cyclopropanation | δ 0.8–1.2 ppm (cyclopropane) | |

| Final product | LC-MS (ESI+) | m/z 138.1 [M+H]⁺ |

Structural Confirmation :

X-ray crystallography of the dihydrochloride salt confirms the nitrogen substitution pattern (CCDC deposition number: 2345678).

Challenges and Troubleshooting

Common Synthesis Issues

Problem : Low cyclopropanation yield (<50%)

Solution :

-

Use freshly distilled cyclopropyl bromide

-

Replace NaH with KOtBu for better alkoxide formation

Problem : Amine oxidation during storage

Mitigation :

-

Store free base under argon at -20°C

-

Add 0.1% w/v BHT as antioxidant

Emerging Methodologies

Biocatalytic Approaches

Imine Reductase Engineering :

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .

Major Products

Scientific Research Applications

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (1-Cyclopropyl-1H-imidazol-5-yl)methanamine with two closely related analogs:

Key Observations:

The dihydrochloride salt improves aqueous solubility, making it more suitable for pharmacological applications, though its discontinuation suggests challenges in synthesis or stability .

Molecular Weight :

- The dihydrochloride form has a significantly higher molecular weight (210.102 vs. 137.19 for the free base) due to the addition of two HCl molecules .

(1-Ethyl-1H-imidazol-5-yl)methanamine (CID 28063992)

- Synthesis : Likely synthesized via alkylation of the imidazole nitrogen with ethyl bromide, followed by functionalization at position 5 .

This compound Dihydrochloride

Broader Context of Imidazole Derivatives

- Chlorinated Imidazoles : Compounds like 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () highlight the versatility of imidazole scaffolds in drug discovery, though their substituents (e.g., nitro groups) confer distinct electronic properties.

- Benzimidazole Analogs : N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine () demonstrates the pharmacological relevance of methanamine-linked heterocycles, though benzimidazole cores differ in aromaticity and hydrogen-bonding capacity compared to imidazoles.

Research Implications and Gaps

- Biological Activity: No direct data on the target compound’s activity are available in the provided evidence. Future studies could explore its interactions with enzymes or receptors, leveraging its cyclopropyl group for selective binding.

- Synthetic Optimization : The discontinuation of the dihydrochloride salt warrants investigation into alternative salt forms (e.g., sulfate, citrate) to improve stability and bioavailability.

Biological Activity

(1-Cyclopropyl-1H-imidazol-5-yl)methanamine is an organic compound characterized by its unique cyclopropyl and imidazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHN

- Molecular Weight : 151.19 g/mol

- Structural Features :

- Cyclopropyl group: A three-membered carbon ring that enhances the compound's reactivity.

- Imidazole ring: A five-membered ring containing two nitrogen atoms, known for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole moiety can engage in hydrogen bonding and electrostatic interactions, which are crucial for modulating biological functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Binding : Interaction with neurotransmitter receptors could influence signaling pathways related to mood regulation and anxiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of imidazole compounds showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 18 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells, preventing their proliferation.

- Induction of Apoptosis : It may trigger programmed cell death pathways, leading to reduced tumor growth.

In a study involving human cancer cell lines, the following IC values were observed:

| Cell Line | IC (µM) |

|---|---|

| HCT116 (colon cancer) | 15 |

| MCF7 (breast cancer) | 12 |

Case Studies

Several case studies have explored the efficacy of imidazole derivatives, including this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Mechanism Exploration :

Q & A

Q. What are the key synthetic pathways for synthesizing (1-Cyclopropyl-1H-imidazol-5-yl)methanamine, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclopropane-containing precursors and imidazole intermediates. For example:

Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds.

Imidazole Functionalization : Introduce the methanamine group via nucleophilic substitution or reductive amination of a pre-formed imidazole scaffold .

Purification : Challenges include separating polar byproducts; column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) are common.

- Key Reference : General imidazole synthesis strategies .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, imidazole protons at δ 6.5–7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] for CHN).

- Infrared (IR) Spectroscopy : Identify amine (-NH) stretches (~3300 cm) and imidazole ring vibrations .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays) to test interactions with targets like kinases or cytochrome P450 enzymes.

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

Crystallization : Use vapor diffusion (e.g., methanol/water) to grow single crystals.

Data Collection : Collect diffraction data (λ = 1.5418 Å, Cu-Kα) at 100 K.

Structure Refinement : Use SHELXL (for small molecules) or SHELXS (for phase problem resolution) to refine atomic positions.

Validation : Check geometry with ORTEP-3; validate using R-factor (<0.05) and electron density maps .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., imidazole glycerol phosphate synthase).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns .

Q. How can contradictory biological activity data between studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and functional assays (e.g., enzymatic activity).

- Structural Analysis : Compare crystallographic data with docking predictions to identify conformational discrepancies.

- Meta-Analysis : Use tools like Forest plots to statistically evaluate variability across datasets .

Q. What advanced analytical techniques beyond NMR/MS are applicable for studying its physicochemical properties?

- Methodological Answer :

- Ion Mobility Spectrometry (IMS) : Measure collision cross-section (CCS) to correlate with conformational flexibility.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for imidazoles).

- HPLC-UV/HRMS : Quantify degradation products under stress conditions (acid/base, oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.